4-Bromo-2-(trifluoromethyl)phenol
Overview
Description
4-Bromo-2-(trifluoromethyl)phenol is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(trifluoromethyl)phenol consists of a phenol ring with a bromo group at the 4th position and a trifluoromethyl group at the 2nd position .Physical And Chemical Properties Analysis
4-Bromo-2-(trifluoromethyl)phenol has a density of 1.8±0.1 g/cm³, a boiling point of 203.4±35.0 °C at 760 mmHg, and a flash point of 76.8±25.9 °C . It also has a molar refractivity of 40.8±0.3 cm³ .Scientific Research Applications
Organic Synthesis
“4-Bromo-2-(trifluoromethyl)phenol” is used as a building block in organic synthesis . It can be used to synthesize a variety of organic compounds, contributing to the development of new molecules for research and industrial applications.
Pharmaceutical Research
This compound serves as a basic building block for numerous pharmaceutical drugs . It can be used to develop new drugs or modify existing ones, enhancing their effectiveness or reducing side effects.
Polymer and Monomer Synthesis
“4-Bromo-2-(trifluoromethyl)phenol” is used in the synthesis of polymers and monomers . These materials have a wide range of applications, including plastics, resins, and adhesives.
Mutant Protein Research
The molecule of “4-Bromo-2-(trifluoromethyl)phenol” has been found bound at the active site of H61T (His-61→Thr) mutant . This suggests its potential use in protein research, particularly in studying protein mutations and their effects.
Diaryl Ether Synthesis
“4-Bromo-2-(trifluoromethyl)phenol” was used in the synthesis of diaryl ether . Diaryl ethers are a class of organic compounds that have a wide range of applications, including as intermediates in organic synthesis and as ligands in metal-organic frameworks.
Chemical Research
As a chemical with unique properties, “4-Bromo-2-(trifluoromethyl)phenol” is often used in chemical research . Its reactivity and stability under various conditions can be studied to gain insights into chemical reactions and mechanisms.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . It also has a LogP value of 1.79, indicating some degree of lipophilicity, which could influence its distribution and bioavailability .
Result of Action
Safety data sheets indicate that it may cause skin and eye irritation, and may have specific target organ toxicity, affecting the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-(trifluoromethyl)phenol. For instance, it should be stored in a dark place, sealed, and at room temperature to maintain its stability . Furthermore, it’s recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols .
properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPGERGWEOJVDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198854 | |
Record name | o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)phenol | |
CAS RN |
50824-04-9 | |
Record name | o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050824049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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